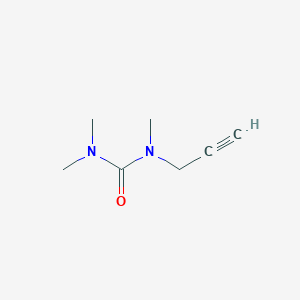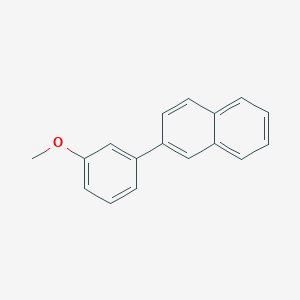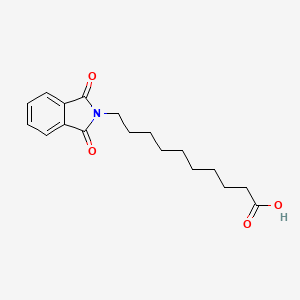
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile is an organic compound with the molecular formula C11H14N2O This compound is characterized by the presence of an amino group, a benzonitrile group, and a propoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(1-aminobutan-2-yloxy)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-Amino-6-hydroxybenzonitrile with 1-chloromethylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve large-scale production with consistent quality.
化学反応の分析
Types of Reactions
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 2-nitro-6-(1-aminomethyl-propoxy)-benzonitrile.
Reduction: Formation of 2-Amino-6-(1-aminomethyl-propoxy)-benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
科学的研究の応用
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-amino-6-(1-aminobutan-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The propoxy group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
2-Amino-6-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.
2-Amino-6-ethoxybenzonitrile: Contains an ethoxy group instead of a propoxy group.
2-Amino-6-(1-aminomethyl-ethoxy)-benzonitrile: Similar structure with an ethoxy group and an additional amino group.
Uniqueness
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The combination of amino, nitrile, and propoxy groups provides a versatile scaffold for further functionalization and exploration in various research fields.
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
2-amino-6-(1-aminobutan-2-yloxy)benzonitrile |
InChI |
InChI=1S/C11H15N3O/c1-2-8(6-12)15-11-5-3-4-10(14)9(11)7-13/h3-5,8H,2,6,12,14H2,1H3 |
InChIキー |
LVLFRRQGUDYCCE-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)OC1=CC=CC(=C1C#N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine](/img/structure/B8597371.png)

![5-[(1-Benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8597387.png)



